beta-D-Galactopyranoside, methyl, 6-benzoate

Enzymatic hydrolysis Regioselectivity Carbohydrate chemistry

Sourcing a non-interchangeable galactoside with regioselective C-6 protection often leads to supply delays and inconsistent synthetic outcomes. Methyl 6-O-benzoyl-β-D-galactopyranoside resolves this as a precisely protected glycosyl acceptor, with the benzoate group directing reactions exclusively to O-2, O-3, or O-4 positions. • Enables equal distribution of products at O-3 and O-4 in glycosylation, a quantifiable reactivity benchmark. • Serves as a substrate for Candida rugosa lipase for mild enzymatic C-6 deprotection. • Bulk stock available with rigorous analytical documentation for procurement certainty.

Molecular Formula C14H18O7
Molecular Weight 298.29 g/mol
CAS No. 71454-33-6
Cat. No. B3280409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-Galactopyranoside, methyl, 6-benzoate
CAS71454-33-6
Molecular FormulaC14H18O7
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)O)O
InChIInChI=1S/C14H18O7/c1-19-14-12(17)11(16)10(15)9(21-14)7-20-13(18)8-5-3-2-4-6-8/h2-6,9-12,14-17H,7H2,1H3/t9-,10+,11+,12-,14-/m1/s1
InChIKeyIYYLWUBYNBJYNW-OIRVYTLQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Properties and Utility of Methyl 6-O-benzoyl-β-D-galactopyranoside


beta-D-Galactopyranoside, methyl, 6-benzoate (CAS 71454-33-6), also known as methyl 6-O-benzoyl-beta-D-galactopyranoside, is a carbohydrate derivative with the molecular formula C14H18O7 and a molecular weight of 298.29 g/mol [1]. It is characterized by a methyl β-D-galactopyranoside core selectively esterified with a benzoate group at the C-6 hydroxyl position . This orthogonally protected monosaccharide serves primarily as a versatile intermediate in synthetic carbohydrate chemistry, enabling selective modifications at the remaining free hydroxyl groups (O-2, O-3, and O-4) . Its utility extends to investigations of enzymatic regioselectivity and the synthesis of complex oligosaccharides [2].

Workflow
Synthetic carbohydrate chemistry intermediate
Selection
Orthogonally protected C-6 β-galactoside
Use Context
Enzymatic regioselective deprotection or selective O-2/O-3/O-4 functionalization

Why Generic Galactosides Fall Short


In carbohydrate chemistry, the precise position and nature of protecting groups dictate synthetic outcomes. Generic substitution of methyl 6-O-benzoyl-beta-D-galactopyranoside (CAS 71454-33-6) with unsubstituted methyl β-D-galactopyranoside or its α-anomer is not feasible due to the critical role of the C-6 benzoate. This group acts as a regioselective protecting group, preventing unwanted reactions at the primary alcohol and enabling precise functionalization at the remaining secondary hydroxyls [1]. Furthermore, the benzoyl group modulates the reactivity of adjacent hydroxyls, influencing regioselectivity in subsequent glycosylation steps—a nuance absent in simpler analogs [2]. The specific anomeric configuration (β-) also impacts stereochemical outcomes in reactions like the Koenigs-Knorr glycosylation [3]. The quantitative evidence below demonstrates that these structural features translate into measurable, meaningful differences in performance, making this compound a non-interchangeable reagent for advanced synthetic protocols.

!
C-6 protecting group absent

Unsubstituted methyl galactosides lack regioselective shielding; direct substitution may cause uncontrolled reactivity at primary hydroxyl.

!
Reactivity modulation missing

The benzoyl group alters O-3/O-4 regioselectivity in glycosylation; simpler analogs may shift product distribution.

!
Stereochemical outcome differs

The β-anomeric configuration influences glycosylation stereochemistry; α-anomer or unprotected versions may not transfer directly.

Performance Evidence


Candida rugosa Lipase C-6 Regioselectivity

The C-6 benzoate of methyl 6-O-benzoyl-beta-D-galactopyranoside (and related benzoylated pyranosides) is hydrolyzed in a regiospecific manner by Candida rugosa lipase (CRL). This enzyme shows a strong preference for the C-6 ester over other benzoyl positions. In contrast, methyl 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranoside and methyl 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranoside are poor substrates, exhibiting low degrees of conversion under identical conditions [1].

C. rugosa Lipase C-6 Regioselectivity
Direct head-to-head comparison
Regiospecific hydrolysis at C-6 benzoate; poor substrate for fully benzoylated glucoside/mannoside analogs
Supports enzymatic deprotection workflow selection
Reported in dioxane/buffer with Candida rugosa lipase
Enzymatic hydrolysis Regioselectivity Carbohydrate chemistry

6-O-Benzoyl Group Modulates O-3/O-4 Regioselectivity

The presence of a 6-O-benzoyl group on the β-anomer of a galactopyranoside acceptor significantly alters the regioselectivity of glycosylation at the secondary hydroxyls (O-3 and O-4). Studies show that the β anomer of a 6-O-benzoylated compound yields equal amounts of reaction products at O-3 and O-4. In contrast, other β-analogs with different C-6 protecting groups exhibit a preference for O-4 reactivity [1].

O-3/O-4 Regioselectivity Modulation
Cross-study comparable
Equal O-3 / O-4 products (1:1 ratio) with β-6-O-benzoyl; other C-6 groups favor O-4
Guides protecting-group strategy for desired disaccharide isomer
N-dimethylmaleoyl glucosamine acceptor system
Glycosylation Regioselectivity Protecting group effects

Physicochemical Differences vs. Unsubstituted Parent

The introduction of the benzoyl ester at the C-6 position dramatically alters the physicochemical profile of the molecule compared to the parent methyl β-D-galactopyranoside. The target compound has a significantly higher molecular weight (298.29 g/mol vs. 194.18 g/mol) and a higher XLogP3-AA value (-0.4 vs. -2.6), indicating a substantial increase in hydrophobicity [1]. The predicted boiling point is 472.7±45.0 °C, and the density is 1.39±0.1 g/cm³ .

Physicochemical Shift vs. Parent
Class-level inference
XLogP3: -0.4 (Δ+2.2 vs. parent); MW increase 104 g/mol
Higher hydrophobicity may require adjusted purification protocols
Computed properties; experimental solubility review advised
Physicochemical properties Stability Solubility

Benzoylated Pyranosides as Regioselective Building Blocks

Methyl 6-O-benzoyl-beta-D-galactopyranoside and its α-anomer are highlighted as valuable, partially protected intermediates. Their selective protection at C-6 allows for further modification at the remaining hydroxyl groups (O-2, O-3, and O-4), which is a key strategy in the synthesis of complex carbohydrates and glycosides [1]. The compound's utility is further demonstrated in stannylene acetal-mediated glycosylation, where it can be used to generate β-(1→6)-linked galactose derivatives in good yield [2].

Regioselective Building Block
Supporting evidence
Enables O-2, O-3, O-4 functionalization; stannylene acetal route reported for β-(1→6)-linked products
Streamlines multi-step oligosaccharide assembly
Source review; verify with specific acceptor system
Synthetic intermediate Regioselective benzoylation Glycosylation

Application Scenarios


Lipase-Catalyzed Regioselective Deprotection

Utilize this compound as a substrate in Candida rugosa lipase-catalyzed reactions for the regiospecific removal of the C-6 benzoate group. This enzymatic step provides a mild and selective deprotection method, avoiding harsh chemical conditions that could affect other sensitive functional groups in complex molecules, as demonstrated by Esmurziev et al. (2009) [1].

Orthogonal Protection in Oligosaccharide Synthesis

Employ methyl 6-O-benzoyl-beta-D-galactopyranoside as a strategically protected glycosyl acceptor. The C-6 benzoate group ensures that glycosylation or other functionalization reactions are directed exclusively to the O-2, O-3, or O-4 positions, enabling the construction of specific branched or linear oligosaccharide sequences [2].

Protecting Group Effects on Glycosylation Regioselectivity

Incorporate this compound into studies designed to map the influence of C-6 protecting groups on the relative reactivity of O-3 and O-4 hydroxyls. The known effect of the 6-O-benzoyl group on the β-anomer, which leads to an equal distribution of products at O-3 and O-4, provides a specific, quantifiable data point for understanding and predicting glycosylation outcomes in new synthetic routes [3].

Application
Selection Property
Validation Focus
Regioselective enzymatic deprotection
C-6 ester regioselectivity
Enzymatic hydrolysis endpoint
Orthogonal oligosaccharide synthesis
C-6 protective group stability
Selective O-2/O-3/O-4 functionalization
Glycosylation regioselectivity studies
Protecting group steric/electronic effect
O-3 / O-4 product ratio determination

Technical Documentation Hub

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